Methyl 2-[(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)-sulfanyl]benzenecarboxylate
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Overview
Description
“Methyl 2-[(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)-sulfanyl]benzenecarboxylate” is a chemical compound with the CAS Number: 852700-50-6 . It has a molecular weight of 290.34 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H14N2O3S/c1-9-11(8-17)13(16(2)15-9)20-12-7-5-4-6-10(12)14(18)19-3/h4-8H,1-3H3
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.
Physical and Chemical Properties Analysis
This compound has a melting point range of 96 - 99°C . It’s important to note that these properties can be influenced by factors such as purity and environmental conditions.
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Pyrazole Derivatives : Research indicates that derivatives of pyrazole, which include "Methyl 2-[(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)-sulfanyl]benzenecarboxylate," can be synthesized through various chemical reactions. For instance, the Vilsmeier-Haak reaction has been employed to convert alkylpyrazoles into their corresponding 4-formyl derivatives, showcasing the compound's utility in synthesizing complex organic structures (Rudyakova et al., 2009).
Formation of Metallomacrocyclic Complexes : The compound has been utilized in the synthesis of new ligands for forming metallomacrocyclic complexes with palladium(II), indicating its potential application in the development of coordination compounds with significant chemical and physical properties (Guerrero et al., 2008).
Catalysis and Chemical Transformations : Sulfuric acid derivatives have been shown to act as recyclable catalysts for condensation reactions involving aromatic aldehydes and pyrazolone, suggesting that this compound could play a role in catalyzed chemical transformations (Tayebi et al., 2011).
Supramolecular Architecture : Studies have explored the structural aspects of related compounds, highlighting the importance of such molecules in understanding and designing supramolecular architectures with specific properties. This includes the examination of Schiff bases derived from related compounds and their crystalline forms, indicating the potential for applications in materials science and nanotechnology (Qian et al., 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H302, H312, and H332, suggesting that it may be harmful if swallowed, in contact with skin, or if inhaled . Appropriate safety measures should be taken while handling this compound.
Mechanism of Action
Target of Action
Methyl 2-[(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)-sulfanyl]benzenecarboxylate is a compound that has been studied for its potential pharmacological effects It’s known that pyrazole-bearing compounds, which include this compound, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study was performed on a compound with a similar structure, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
It’s known that pyrazole-bearing compounds can have significant effects on various biochemical pathways due to their diverse pharmacological effects .
Result of Action
It’s known that pyrazole-bearing compounds can have significant antileishmanial and antimalarial activities .
Properties
IUPAC Name |
methyl 2-(4-formyl-2,5-dimethylpyrazol-3-yl)sulfanylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-9-11(8-17)13(16(2)15-9)20-12-7-5-4-6-10(12)14(18)19-3/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJZPOXNXYZYDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)SC2=CC=CC=C2C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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